Home > Products > Screening Compounds P56527 > Fluoroazomycin arabinoside F-18
Fluoroazomycin arabinoside F-18 - 864084-85-5

Fluoroazomycin arabinoside F-18

Catalog Number: EVT-1559098
CAS Number: 864084-85-5
Molecular Formula: C8H10FN3O5
Molecular Weight: 246.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluoroazomycin arabinoside F-18 is under investigation in clinical trial NCT03257150 (A Study of the Use of Irreversible Electroporation in Pancreatic Ductal Cancer).
Fluorine F 18-fluoroazomycin Arabinoside is a radiofluorinated 2-nitroimidazole derivative with positron-emitting radioisotope activity. Upon administration, fluorine F 18-fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules, providing a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography. Compared to 18F-misonidazole, fluorine F 18-fluoroazomycin arabinoside has a lower octanol:water partition coefficient; it therefore has less tendency to accumulate in lipophilic tissues and exhibits a faster renal clearance, which may result in improved imaging of hypoxic tissue.
Overview

Fluoroazomycin arabinoside F-18, also known as 18F-fluoroazomycin arabinoside, is a radiolabeled compound primarily used in positron emission tomography (PET) imaging to assess tumor hypoxia. This compound is a derivative of azomycin arabinoside, which has shown promise in the visualization of hypoxic regions within tumors, making it a valuable tool in cancer diagnostics and treatment planning.

Source and Classification

Fluoroazomycin arabinoside F-18 is classified as a radiopharmaceutical and falls under the category of nitroimidazole compounds. It is synthesized for use as a PET tracer, specifically designed to target and accumulate in hypoxic tissues, which are often found in malignant tumors due to their rapid growth outpacing their blood supply. The compound is derived from azomycin arabinoside, which has been modified to include fluorine-18, a radioactive isotope that facilitates imaging.

Synthesis Analysis

Methods and Technical Details

The synthesis of fluoroazomycin arabinoside F-18 involves several key steps:

  1. Precursor Preparation: The synthesis begins with the preparation of an appropriate precursor, typically 1-(2,3-di-O-acetyl-5-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole.
  2. Fluorination: The precursor is treated with azeotropically dried fluorine-18 in the presence of Kryptofix 2.2.2 and potassium carbonate at elevated temperatures (around 100°C) for a short duration (5 minutes) to facilitate the incorporation of fluorine-18 into the molecule.
  3. Hydrolysis: Following fluorination, the reaction mixture undergoes hydrolysis using sodium hydroxide to remove protective groups.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before administration.

This method has been shown to yield fluoroazomycin arabinoside F-18 with a radiochemical yield of approximately 52% when optimized for automated synthesis conditions .

Molecular Structure Analysis

Structure and Data

Fluoroazomycin arabinoside F-18 possesses a complex molecular structure characterized by its nitroimidazole core linked to an arabinofuranosyl sugar moiety. The molecular formula can be represented as C₁₃H₁₄F₁N₃O₅, indicating the presence of fluorine, nitrogen, carbon, hydrogen, and oxygen atoms.

The structural configuration allows for selective uptake in hypoxic tissues due to its ability to undergo reduction in low oxygen environments, which enhances its utility in imaging applications.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving fluoroazomycin arabinoside F-18 include:

  1. Reduction: Under hypoxic conditions, fluoroazomycin arabinoside F-18 is reduced to form a more lipophilic species that accumulates in hypoxic cells.
  2. Deacetylation: The deacetylation process during synthesis is crucial for activating the compound for biological interactions.

These reactions are essential for the compound's functionality as a PET tracer and its ability to selectively target hypoxic tumor regions.

Mechanism of Action

Process and Data

Fluoroazomycin arabinoside F-18 operates on the principle of selective uptake by hypoxic cells. In low oxygen environments typical of rapidly growing tumors:

  1. Uptake Mechanism: The compound diffuses into cells where it undergoes reduction by intracellular enzymes.
  2. Metabolism: This reduction leads to the formation of metabolites that are retained within the cell due to their increased lipophilicity.
  3. Imaging: The accumulation of these metabolites can then be detected via PET imaging, providing insights into tumor hypoxia levels.

Studies have demonstrated that fluoroazomycin arabinoside F-18 shows superior biokinetics compared to other tracers like fluoromisonidazole, making it an effective option for imaging tumor hypoxia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluoroazomycin arabinoside F-18 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 305 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Radiochemically stable under storage conditions for several hours post-synthesis.
  • Biological Half-life: Approximately 110 minutes, which aligns with the decay characteristics of fluorine-18.

These properties contribute to its effectiveness as a PET imaging agent.

Applications

Scientific Uses

Fluoroazomycin arabinoside F-18 is primarily utilized in:

  1. Tumor Hypoxia Imaging: It provides critical information regarding tumor oxygenation status, which can influence treatment decisions.
  2. Clinical Diagnostics: It aids in diagnosing various solid tumors by identifying regions of low oxygen supply that may be resistant to conventional therapies.
  3. Research Studies: Used extensively in preclinical studies to understand tumor biology and the effects of therapies on tumor microenvironments.
Chemical and Radiopharmaceutical Characterization of FAZA

Molecular Structure and Synthesis Pathways

Fluoroazomycin arabinoside F-18 (¹⁸F-FAZA) is a fluorine-18 labeled 2-nitroimidazole derivative with the molecular formula C₈H₁₀F¹⁸N₃O₅ and a molecular weight of 246.183 g/mol. Its systematic IUPAC name is (2S,3S,4S,5S)-2-[(¹⁸F)fluoromethyl]-5-(2-nitro-1H-imidazol-1-yl)oxolane-3,4-diol. The compound features four defined stereocenters in an absolute configuration, with the fluorine-18 atom incorporated at the C5' position of the arabinofuranose ring (Figure 1). This α-configured arabinosyl glycoside linkage provides enhanced metabolic stability compared to β-anomers or other sugar moieties, resisting enzymatic cleavage in vivo [5] [8].

Synthesis Pathways:The radiosynthesis typically proceeds via nucleophilic aliphatic substitution using a precursor molecule, 1-(2,3-diacetyl-5-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole. The process involves three critical steps:

  • Isotope Production: Fluorine-18 (t₁/₂ = 109.77 min) is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by proton bombardment of ¹⁸O-enriched water in a cyclotron. The resulting [¹⁸F]fluoride is trapped on a QMA (quaternary methylammonium) anion-exchange cartridge [1] [6].
  • Nucleophilic Fluorination: The trapped [¹⁸F]fluoride is eluted using a potassium carbonate/Kryptofix 222 (K₂CO₃/K₂.₂.₂) mixture in acetonitrile-water. After azeotropic drying, the precursor (2.5–5.0 mg) in anhydrous DMSO undergoes fluorination at 100–120°C for 5–10 minutes, displacing the tosyl group [1] [7].
  • Deprotection: The acetyl-protected intermediate is hydrolyzed using 0.1M NaOH at room temperature for 2–3 minutes, followed by neutralization and purification via HPLC or solid-phase extraction [1] [3].

Alternative synthetic routes include:

  • β-Anomer Synthesis: Uses a similar tosyl precursor (β-Ac₂TsAZA) but yields complex by-products requiring rigorous purification [3].
  • Microfluidic Synthesis: Enables efficient radiosynthesis with precursor consumption reduced to <1 mg [7].

Table 1: Key Nuclear Properties of Fluorine-18

PropertyValueImplication for Imaging
Half-life (t₁/₂)109.77 minutesPermits multi-step synthesis
Decay modeβ⁺ (97%), EC (3%)Enables PET detection
Maximum β⁺ energy0.64 MeVShort positron range (≈0.6 mm)
Theoretical specific activity6.3 × 10⁴ GBq/μmolHigh detection sensitivity
Decay product¹⁸O (stable)Low radiotoxicity

Radiolabeling Techniques and Isotopic Stability

Radiolabeling Optimization:The radiochemical yield (RCY) of ¹⁸F-FAZA is highly dependent on:

  • Precursor-to-Base Ratio: Ratios of ≈1.2–1.5 (e.g., 5.2 μmol precursor with 5.0 μmol K₂CO₃) maximize yield while minimizing precursor degradation [1] [7].
  • Solvent System: Anhydrous DMSO enables efficient fluorination at 120°C without significant side reactions.
  • QMA Cartridge Size: Miniaturized cartridges (25 mg resin) allow elution with minimal base (0.69 mg K₂CO₃), enhancing labeling efficiency [1].

Under optimal conditions, non-decay-corrected RCY reaches 52.4 ± 5.3% (n=8) with radiochemical purity >98% and specific activity >300 GBq/μmol. Isotopic stability is excellent, with >95% ¹⁸F-FAZA remaining intact in saline or plasma after 8 hours at 22°C [1] [3].

Challenges in β-Anomer Radiolabeling:Synthesis of β-¹⁸F-FAZA generates complex radiofluorinated by-products despite using analogous precursors (β-Ac₂TsAZA). Though β-anomers exhibit superior C1' bond stability, purification hurdles currently limit their clinical utility [3].

Physicochemical Properties Affecting Biodistribution

¹⁸F-FAZA's pharmacokinetics are governed by three key physicochemical properties:

  • Lipophilicity: The measured log P (octanol/water partition coefficient) of 0.45 ± 0.05 facilitates passive diffusion across cell membranes while minimizing non-specific binding to lipid-rich tissues [4] [5].
  • Molecular Weight (246.2 Da): Enables efficient extravasation through tumor vasculature and penetration into hypoxic regions.
  • Polar Surface Area (110.65 Ų): Moderates renal clearance kinetics, contributing to rapid background clearance [5] [8].

These properties confer superior biodistribution compared to first-generation hypoxia tracers like ¹⁸F-FMISO. ¹⁸F-FAZA clears 2.1-fold faster from blood and 1.8-fold faster from muscle tissue, achieving tumor-to-muscle ratios of 7.3 ± 2.3 at 2 hours post-injection vs. 1.9 ± 0.4 for ¹⁸F-FMISO (Figure 2). This enables high-contrast PET imaging as early as 90–120 minutes post-administration [4].

Table 2: Comparative Biodistribution of Hypoxia Tracers in Murine Models

TracerTumor-to-Blood (2h)Tumor-to-Muscle (2h)Lipophilicity (log P)Clearance Half-life (Blood)
¹⁸F-FAZA3.8 ± 0.97.3 ± 2.30.45 ± 0.0532 ± 8 minutes
¹⁸F-FMISO1.2 ± 0.31.9 ± 0.40.94 ± 0.1068 ± 12 minutes
β-¹⁸F-FAZA4.1 ± 1.16.9 ± 2.00.42 ± 0.0729 ± 7 minutes

Hypoxia Targeting Mechanism:In hypoxic cells (pO₂ < 10 mmHg), ¹⁸F-FAZA undergoes intracellular nitroreductase-mediated reduction. The generated reactive intermediates (e.g., nitro radical anions) covalently bind to macromolecules, leading to selective retention. Autoradiography studies confirm colocalization with pimonidazole adducts in hypoxic tumor regions (r=0.87, p<0.001) [4] [10].

Automated High-Yield Production Methodologies

Clinical translation requires robust, GMP-compliant synthesis systems. The modified NIRS (National Institute of Radiological Sciences) automated module achieves high-yield ¹⁸F-FAZA production via:

Process Optimization:

  • Elution Efficiency: Small QMA cartridges (25 mg resin) eluted with K₂.₂.₂/K₂CO₃ in 70% MeCN (0.4 mL) recover >95% of [¹⁸F]fluoride with minimal reagents [1] [7].
  • Reaction Control: Labeling at 120°C for 10 minutes followed by hydrolysis (0.1M NaOH, 3 min, RT) maximizes RCY.
  • Purification: Alumina cartridges remove ionic impurities before HPLC (C18 column; ethanol/phosphate buffer) yields pharmaceutical-grade ¹⁸F-FAZA in 50.5 ± 1.5 minutes total synthesis time [1].

Table 3: Automated Synthesis Parameters and Performance

ParameterOptimized ConditionPerformance Output
Precursor amount2.5 mg (5.2 μmol)RCY: 52.4 ± 5.3% (decay-corrected)
Base (K₂CO₃)0.69 mg (5.0 μmol)Specific activity: >300 GBq/μmol
Labeling solventDMSO (0.4 mL)Radiochemical purity: >98%
Hydrolysis time3 min (RT)Synthesis time: 50.5 ± 1.5 min
Formulation bufferPhosphate saline (pH 7.4)Sterility: >99.5%

Scalability:This system reliably produces 9.1 ± 1.4 GBq per batch (35 μA beam current, 1h irradiation), sufficient for 10–15 patient doses. Column-based purification techniques further streamline production, eliminating HPLC while maintaining >95% radiochemical purity [1] [7].

Properties

CAS Number

864084-85-5

Product Name

Fluoroazomycin arabinoside F-18

IUPAC Name

(2S,3S,4S,5S)-2-((18F)fluoranylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

Molecular Formula

C8H10FN3O5

Molecular Weight

246.18 g/mol

InChI

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1/i9-1

InChI Key

LPZSRGRDVVGMMX-FJBGPTLJSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

Synonyms

(18F)-1-alpha-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole
(18F)-FAZA
(18F)FAZA
(18F)fluoro-azomycinarabino-furanoside
(18F)fluoroazomycinarabinoside
18F-FAZA
18F-fluoroazomycin arabinoside
fluoroazomycin arabinoside
fluoroazomycinarabinoside

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)C[18F])O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.